molecular formula C26H25ClN2O4 B4676641 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Cat. No. B4676641
M. Wt: 464.9 g/mol
InChI Key: RJMUIGZYWFUYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole, commonly known as CDMMP, is a pyrazole-based compound that has gained significant attention in scientific research due to its unique properties. CDMMP is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response.

Mechanism of Action

CDMMP inhibits the activity of 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2 (PGE2), which are involved in the pathogenesis of many diseases. CDMMP has been shown to be a highly selective 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole inhibitor, with minimal effects on COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
CDMMP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. In animal models, CDMMP has been found to reduce inflammation and pain in various conditions, including arthritis, colitis, and neuropathic pain. CDMMP has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

CDMMP has several advantages as a research tool, including its high potency and selectivity for 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole, its stability under normal laboratory conditions, and its relatively low cost. However, there are also some limitations to using CDMMP in lab experiments. For example, CDMMP may have off-target effects on other enzymes or signaling pathways, which could complicate the interpretation of experimental results. In addition, the optimal dosage and duration of treatment with CDMMP may vary depending on the experimental system and the disease being studied.

Future Directions

There are several potential future directions for research on CDMMP. One area of interest is the development of novel derivatives of CDMMP with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-tumor effects of CDMMP, which could lead to the identification of new therapeutic targets. Finally, further studies are needed to determine the safety and efficacy of CDMMP in human clinical trials, which could pave the way for the development of new drugs for the treatment of inflammatory and neoplastic diseases.

Scientific Research Applications

CDMMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. As a potent 1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole inhibitor, CDMMP has been shown to suppress the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. In addition, CDMMP has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4/c1-16-25(17-9-11-21(30-2)23(13-17)32-4)28-29(20-8-6-7-19(27)15-20)26(16)18-10-12-22(31-3)24(14-18)33-5/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUIGZYWFUYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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